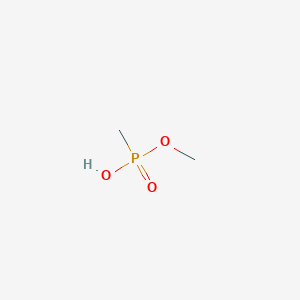
methyl methylphosphonic acid
Cat. No. B093744
Key on ui cas rn:
1066-53-1
M. Wt: 110.05 g/mol
InChI Key: DWHMMGGJCLDORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04258194
Procedure details


By the method described in Example 1, 11.0 g (0.05 mol) of 2,3,4,5-tetrachloropyridine, 4.4 g (0.065 gram atom) of zinc dust (96%) and 9.5 g (0.075 mol) of the ammonium salt of methanephosphonic acid monomethyl ester are reacted to obtain 7.0 g (76% of theory) of 2,3,5-trichloropyridine, m.p. 37°-40° C., which contains, according to gas-chromatographical analysis, 78.8% of 2,3,5-trichloropyridine, 2.5% of 2,3,4,5-tetrachloropyridine and 0.61% of unknown products.

[Compound]
Name
ammonium salt
Quantity
9.5 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6](Cl)[C:5]([Cl:10])=[CH:4][N:3]=1.COP(C)(=O)O>[Zn]>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:10])=[CH:4][N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=C1Cl)Cl)Cl
|
Step Two
[Compound]
|
Name
|
ammonium salt
|
|
Quantity
|
9.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COP(O)(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
4.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are reacted
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C=C1Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

